N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride
Overview
Description
“N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride” is a compound used for scientific research . It is also known by registry numbers ZINC000038784595 . This compound is available from various suppliers .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the search results . For detailed information on its reactivity and involved chemical reactions, it’s recommended to refer to scientific literature.Scientific Research Applications
Corrosion Inhibition
Research has shown that morpholine and its derivatives, such as N-(2-chloroethyl)tiomorpholine-4-carboxamide, are effective corrosion inhibitors for mild steel. These compounds form protective films on the steel surface, inhibiting corrosion in an HCl medium. This application is significant in industrial settings where corrosion of metals is a common challenge (Nnaji et al., 2017).
Synthesis of Thiazole and Thiohydantoin Derivatives
Morpholine derivatives are used in the synthesis of various bioactive molecules. In a study, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides were reacted with thioureas to create new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives. These derivatives have potential applications in pharmaceutical and chemical industries (Balya et al., 2008).
Antimicrobial Activity
Thiomorpholine derivatives, including 4-thiomorpholine-4ylbenzohydrazide, have been synthesized and tested for their antimicrobial activity. These compounds show potential as new antimicrobial agents, contributing to the development of novel treatments for infections (Kardile & Kalyane, 2010).
Fluorescent Probes for Hypochlorous Acid Detection
A thiomorpholine unit has been incorporated into a selective fluorescent probe for detecting hypochlorous acid (HOCl). This application is crucial in medical diagnostics and research, where accurate detection of specific molecules is required (Świerczyńska et al., 2021).
Synthesis of Pyrimidine Derivatives
Thiomorpholine derivatives are utilized in the synthesis of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives. These compounds have shown promising antimicrobial activity, which can be harnessed in the development of new antimicrobial drugs (Sayed et al., 2006).
Inhibition of Dihydrofolate Reductases
Some thiomorpholine derivatives, such as 2,4-diaminoquinazolines, have been studied for their ability to inhibit dihydrofolate reductases. This inhibition has potential applications in antitumor treatments, showcasing the versatility of these compounds in therapeutic research (Gangjee et al., 1998).
Bioactivation and Cytotoxicity Studies
Studies have explored the bioactivation mechanism and cytotoxicity of L-thiomorpholine-3-carboxylic acid, providing insights into the biochemical interactions and potential toxic effects of these compounds (Webster & Anders, 1989).
Antitumor Activity
Thiomorpholine derivatives have been synthesized and evaluated for their antitumor activity. These studies contribute to the development of new cancer therapies, highlighting the potential of thiomorpholine derivatives in oncology (Grivsky et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5S.ClH/c8-6(9)5-11-7(10)12-1-3-13-4-2-12;/h5-6,10H,1-4,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANAKUWFKBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N=CC(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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